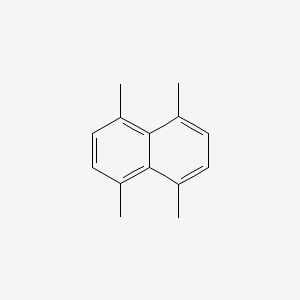

1,4,5,8-Tetramethylnaphthalene

説明

Significance of Methylated Naphthalene (B1677914) Derivatives in Polycyclic Aromatic Hydrocarbon Chemistry

Methylated naphthalenes are a significant subclass of polycyclic aromatic hydrocarbons, noteworthy for their presence in the environment and their utility as markers for pollution sources. The number and position of methyl groups on the naphthalene core dramatically influence the molecule's properties. In the case of 1,4,5,8-tetramethylnaphthalene, the four methyl groups are located in the peri positions, leading to significant steric hindrance. nih.govresearchgate.net This steric strain forces the naphthalene skeleton to distort from its usual planar geometry. nih.govresearchgate.net This distortion makes this compound an exceptional model compound for investigating the effects of steric hindrance on the stability, reactivity, and spectroscopic characteristics of aromatic systems. nih.govmdpi.com The enforced proximity of the peri-substituents creates a unique electronic and chemical environment, offering a platform to study intramolecular interactions and their consequences. st-andrews.ac.ukst-andrews.ac.uk

Historical Perspective of this compound Research and Its Chemical Lineage

The scientific inquiry into this compound has a documented history rooted in synthetic organic chemistry and structural analysis. An early synthesis of this compound was reported by Mosby in 1952. researchgate.net A subsequent, notable contribution to its study was made in 1984 by Shiner and his colleagues, who synthesized the compound through a modification of Mosby's original approach. researchgate.net This 1984 study was pivotal as it provided the first detailed crystal structure of this compound, definitively confirming the non-planar nature of the naphthalene core due to steric crowding of the methyl groups. researchgate.net The reported melting point from this work is 405-406.6 K. researchgate.net These foundational studies have paved the way for a deeper understanding of the structural and electronic properties of sterically hindered PAHs.

Scope and Research Objectives for Advanced Studies on this compound

The unique structural and electronic properties of this compound make it a compelling subject for advanced research. Its derivatives, such as 1,4,5,8-naphthalenetetracarboxylic dianhydride, have shown promise in the field of organic electronics, suggesting that the core structure of this compound could be a valuable building block for novel electronic materials. ossila.com The inherent steric strain and distorted geometry also position it as a candidate for the design of molecular rotors and motors, where controlled intramolecular motion is a key feature. nih.gov

Future research objectives could focus on several key areas:

Materials Science: The exploration of this compound and its derivatives in the development of new organic semiconductors, fluorescent probes, and other functional materials. nih.govossila.com

Supramolecular Chemistry: Utilizing the unique geometry of the molecule to construct complex, well-defined supramolecular architectures.

Mechanistic Studies: Employing this compound as a model system to further probe the fundamental principles of steric effects on reaction mechanisms and molecular dynamics.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆ | nih.govnist.govnist.gov |

| Molecular Weight | 184.28 g/mol | nih.gov |

| Melting Point | 132-133.6 °C (405-406.6 K) | researchgate.net |

| CAS Number | 2717-39-7 | nih.govnist.govnist.gov |

Spectroscopic Data of this compound

| Spectrum Type | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.086 (s, 4H, Ar-H), 2.838 (s, 12H, CH₃) | |

| ¹³C NMR | A spectrum is available in the PubChem database. | nih.govnih.gov |

| Mass Spectrometry (EI) | Major fragments observed at m/z 184 (M+), 169. | nih.govnist.gov |

| Infrared (IR) | Data for the related compound 1,2,3,4-tetramethylnaphthalene (B11744206) is available in the PubChem database. | nih.gov |

Crystallographic Data of this compound

| Parameter | Value | Source |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a | 8.013(2) Å | researchgate.net |

| b | 10.198(3) Å | researchgate.net |

| c | 7.186(2) Å | researchgate.net |

| β | 115.01(2)° | researchgate.net |

| V | 530.4(3) ų | researchgate.net |

| Z | 2 | researchgate.net |

Structure

2D Structure

3D Structure

特性

CAS番号 |

2717-39-7 |

|---|---|

分子式 |

C14H16 |

分子量 |

184.28 g/mol |

IUPAC名 |

1,4,5,8-tetramethylnaphthalene |

InChI |

InChI=1S/C14H16/c1-9-5-6-11(3)14-12(4)8-7-10(2)13(9)14/h5-8H,1-4H3 |

InChIキー |

DWUSGRRPJCRNCI-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C(=CC=C(C2=C(C=C1)C)C)C |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of 1,4,5,8 Tetramethylnaphthalene

Established Synthetic Routes for 1,4,5,8-Tetramethylnaphthalene

Overview of Prior Synthetic Approaches

The classic and most cited synthetic route to this compound is a multi-step process that begins with the commercially available compound, 1,4,5,8-naphthalenetetracarboxylic acid. This approach involves a sequence of reduction, methylation, and cyclization reactions to build the target molecule. An alternative established method involves a modification of Mosby's approach, which utilizes a specific ketone intermediate that is then reacted with an organometallic reagent to introduce the final methyl group. researchgate.net

Specific Reagents and Reaction Conditions in Classic Syntheses

The traditional synthesis starting from 1,4,5,8-naphthalenetetracarboxylic acid employs a well-defined set of reagents and conditions. The initial step is the reduction of the starting acid to form 1,4,5,8-naphthalenetetracarboxylic dianhydride. Following this, a crucial methylation step is performed. This is typically achieved using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Another documented synthesis involves treating a known ketone intermediate with methyllithium (B1224462) in ether to generate the precursor for this compound in a subsequent step. researchgate.net

Below is a table summarizing the reagents used in these classic synthetic routes.

Table 1: Reagents in Classic Syntheses of this compound| Synthetic Step | Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Reduction | 1,4,5,8-Naphthalenetetracarboxylic acid | - | 1,4,5,8-Naphthalenetetracarboxylic dianhydride | |

| Methylation | 1,4,5,8-Naphthalenetetracarboxylic dianhydride | Methyl iodide, Potassium carbonate | Methylated Intermediate | |

| Final Methylation | Ketone (III) | Methyllithium in ether | Alcohol Intermediate (IV) | researchgate.net |

Challenges and Yield Optimization in Traditional Syntheses

Optimizing the methylation step is also a significant challenge. Careful control of the alkylating agents and reaction conditions is necessary to prevent side reactions or over-methylation, which would result in a mixture of products and lower the yield of the desired tetramethyl-substituted naphthalene (B1677914). In the synthesis described by Mosby, the alcohol intermediate formed after reaction with methyllithium was reported to be obtained in low yield and was used in the next step without purification. researchgate.net

Advanced and Novel Synthetic Strategies Towards this compound

Exploration of Alternative Precursors and Synthetic Pathways

Research into the synthesis of highly substituted naphthalenes continues to drive the exploration of new synthetic routes. While the classic methods provide a foundation, advanced strategies often focus on improving efficiency and convergency. For instance, the synthesis of related derivatives like 1,4,5,8-tetraethynylnaphthalene has been achieved for the first time, indicating ongoing efforts to functionalize the 1,4,5,8-positions of the naphthalene core with various substituents. rsc.org Such studies on analogous compounds can pave the way for novel approaches to this compound itself, potentially using different starting materials or catalytic systems.

Regioselective Synthesis Strategies for this compound

Achieving regioselectivity is the most critical aspect of synthesizing this compound, distinguishing it from its other isomers such as 1,2,3,4-tetramethylnaphthalene (B11744206). nih.gov The traditional syntheses achieve this by starting with a precursor, 1,4,5,8-naphthalenetetracarboxylic acid, where the positions for functionalization are already defined. This pre-functionalized strategy ensures that the methyl groups are introduced at the desired 1,4,5, and 8 positions.

The challenge of regioselectivity is evident when considering the direct bromination of naphthalene, which is used to synthesize 1,4,5,8-tetrabromonaphthalene. This reaction requires a catalyst like iron or aluminum bromide to direct the substitution, but controlling the exact pattern can be difficult. By analogy, a direct, regioselective four-fold methylation of naphthalene to produce the 1,4,5,8-isomer would be exceptionally challenging. Therefore, strategies that build the substitution pattern from a pre-defined scaffold remain the most effective approach for ensuring the correct regiochemistry.

Chemical Reactivity and Mechanistic Investigations of this compound

The unique substitution pattern of this compound governs its reactivity, leading to distinct outcomes in various chemical transformations. The peri interactions between the methyl groups at the 1,8 and 4,5 positions induce strain and can influence the planarity of the naphthalene system, thereby affecting its chemical behavior. researchgate.netacs.org

Electrophilic Substitution Reactions and Regiochemical Studies

Detailed scientific studies on the electrophilic substitution of this compound are limited in publicly available literature. However, the general principles of electrophilic aromatic substitution on naphthalene derivatives provide a framework for predicting its reactivity. Naphthalene is generally more reactive than benzene (B151609) towards electrophiles, with substitution favoring the 1-position (α-position) due to the formation of a more stable carbocation intermediate that preserves one of the aromatic rings. libretexts.org For this compound, all α- and β-positions are substituted with methyl groups. The remaining unsubstituted positions are the 2, 3, 6, and 7 positions (β-positions). The directing effects of the four electron-donating methyl groups would activate these positions towards electrophilic attack. However, the significant steric hindrance imposed by the four peri-methyl groups would likely play a crucial role in determining the regiochemical outcome of such reactions. It is plausible that electrophilic attack would preferentially occur at the less sterically hindered 2, 3, 6, and 7 positions.

General information suggests that this compound can undergo halogenation to yield halogenated naphthalene derivatives, though specific regiochemical studies and reaction conditions are not extensively documented in formal scientific literature.

Photochemical Reactions and Photoaddition Mechanisms (e.g., with tetranitromethane)

While specific studies on the photochemical reactions of this compound are not readily found, research on closely related polymethylnaphthalenes provides significant insight into the likely mechanistic pathways. The photochemical reaction of aromatic compounds with tetranitromethane is known to proceed through the formation of a charge-transfer complex upon irradiation. This complex evolves into a triad (B1167595) consisting of the aromatic radical cation, a trinitromethanide ion, and nitrogen dioxide.

For instance, studies on various dimethylnaphthalenes and other polymethylnaphthalenes with tetranitromethane have shown that the subsequent reaction pathway involves the recombination of these three species. This can lead to the formation of nitro/trinitromethyl adducts to the aromatic ring. The regiochemistry of the attack by the trinitromethanide ion on the aromatic radical cation is a key determinant of the final product distribution. In some cases, these initial adducts can undergo further thermal or photochemical rearrangements.

Given these precedents with similar compounds, it is highly probable that the photochemical reaction of this compound with tetranitromethane would also proceed via the formation of its radical cation and subsequent reaction with the other species of the triad.

Acid-Catalyzed Rearrangements and Isomerization Pathways

The study of acid-catalyzed rearrangements of polymethylnaphthalenes is a complex field, with isomerization pathways often leading to a variety of products. While specific research on the acid-catalyzed rearrangement of this compound is not extensively detailed, studies on other methylnaphthalenes indicate that such reactions are feasible, typically over acidic catalysts like zeolites. rsc.orgrsc.org For example, the isomerization of 1-methylnaphthalene (B46632) to the more thermodynamically stable 2-methylnaphthalene (B46627) is an important industrial process and proceeds via a carbocationic mechanism catalyzed by solid acids. rsc.orgIt is conceivable that under strong acidic conditions, this compound could undergo methyl group migration to form other, more stable tetramethylnaphthalene isomers. The mechanism would likely involve the protonation of the naphthalene ring to form a carbocation, followed by a 1,2-methyl shift and subsequent deprotonation to yield the rearranged isomer. The high symmetry of this compound might influence the driving force for such rearrangements compared to less symmetrical polymethylnaphthalenes. DFT theoretical calculations on the acid-catalyzed formation of polycyclic aromatic hydrocarbons from naphthalene have shown that these processes involve protonation, electrophilic additions (both inter- and intramolecular), dehydrogenation, and deprotonation steps, requiring significant energy input and a strong acid catalyst. rsc.org

Radical Cation and Dication Formation and Reactivity

The electron-rich nature of this compound facilitates its oxidation to form radical cations and dications, particularly in superacidic media. The oxidation of this compound with antimony pentafluoride (SbF₅) in sulfuryl chloride fluoride (B91410) (SO₂ClF) solution has been shown to produce its dication.

The formation of this dication has been studied by ¹³C NMR spectroscopy. The significant downfield shift of the carbon signals upon oxidation is indicative of the removal of electron density from the aromatic system.

| Carbon Position | Chemical Shift (ppm) |

|---|---|

| C-1, C-4, C-5, C-8 | 165.4 |

| C-2, C-3, C-6, C-7 | 151.7 |

| C-9, C-10 | 193.3 |

| CH₃ | 22.5 |

These dications are highly reactive electrophilic species. The stability of the dication of this compound is attributed to the electron-donating nature of the four methyl groups, which help to delocalize the positive charge. The formation of the corresponding radical cation is an intermediate step in the two-electron oxidation to the dication.

Oxidation Reactions of the Naphthalene Core

The naphthalene core is susceptible to oxidation, and this reactivity is retained in this compound. Oxidation can lead to the formation of naphthoquinones. While specific oxidizing conditions for this compound are not extensively reported in primary scientific literature, general methods for the oxidation of naphthalenes to naphthoquinones, such as with chromium trioxide in acetic acid, are well-established. The oxidation of naphthalene itself can yield 1,4-naphthoquinone.

The electrochemical oxidation of polycyclic aromatic phenols to polycyclic aromatic quinones has also been demonstrated, proceeding through a phenoxonium cation intermediate. nih.govntnu.noAlthough this requires a hydroxyl substituent, it highlights the susceptibility of the aromatic core to oxidative transformation. Given this, it is expected that under suitable oxidizing conditions, this compound would be oxidized to the corresponding 2,3,6,7-tetramethyl-1,4-naphthoquinone. The methyl groups would remain on the quinone ring, influencing its properties.

Structural Elucidation and Conformational Analysis of 1,4,5,8 Tetramethylnaphthalene

X-ray Crystallographic Analysis of 1,4,5,8-Tetramethylnaphthalene

X-ray crystallography has been an indispensable tool in precisely mapping the three-dimensional arrangement of atoms in this compound, providing definitive evidence of the structural deformations caused by peri-strain.

Crystal Structure Determination and Unit Cell Parameters

The crystal structure of this compound (C₁₄H₁₆) has been determined through single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the monoclinic space group P2₁/n. researchgate.net The unit cell parameters at 300 K have been reported as follows:

| Parameter | Value researchgate.net |

| a | 7.962(3) Å |

| b | 5.205(1) Å |

| c | 12.922(4) Å |

| β | 104.98(2)° |

| V | 517.3(2) ų |

| Z | 2 |

| Dₓ | 1.18 g cm⁻³ |

The final conventional R-value for the structure was 0.045 for 607 unique reflections. researchgate.net

Molecular Geometry, Planarity Deviations, and Peri-Strain Analysis

The most striking feature of the molecular structure of this compound is the distortion from ideal planarity caused by the severe steric hindrance between the peri-methyl groups. This "peri-strain" is the result of repulsive non-bonded interactions between the substituents at the C(1), C(8), C(4), and C(5) positions of the naphthalene (B1677914) core. researchgate.net

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is influenced by the distorted molecular shape. A stereoview of the packing along the b-axis reveals how the molecules arrange themselves within the crystal lattice. researchgate.net The packing is primarily governed by van der Waals forces. The non-planar nature of the molecule, with the splayed methyl groups, prevents the close stacking that is often observed for planar aromatic systems. The molecules are arranged in a herringbone-like motif, which is common for aromatic hydrocarbons. This arrangement allows for efficient space-filling despite the steric bulk of the methyl groups.

Clashed-Gear Conformation of Peri-Methyl Groups

The arrangement of the peri-methyl groups in this compound can be described as a "clashed-gear" conformation. This analogy refers to the way the methyl groups are forced to interlock and push against each other, much like two gears that are jammed. The steric strain cannot be fully relieved by simple out-of-plane bending of the C-CH₃ bonds, leading to significant in-plane distortions as described previously. researchgate.net This clashed-gear arrangement results in a highly strained molecule, and the energy associated with this strain has been a subject of calorimetric studies. nist.gov The molecule adopts a conformation that represents a compromise between the strain energy of bond angle and bond length distortions and the van der Waals repulsion between the methyl groups.

Spectroscopic Characterization Techniques in this compound Research

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide complementary information to X-ray crystallography, offering insights into the molecule's structure and dynamics in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for characterizing the structure of this compound in the solution state. Both ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of the different nuclei in the molecule.

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. chemicalbook.com It typically shows two main signals: one for the aromatic protons on the naphthalene ring and another for the protons of the four equivalent methyl groups. The chemical shifts of these protons are influenced by the aromatic ring current and the electronic effects of the methyl substituents.

¹H and ¹³C NMR Spectral Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectra provide definitive evidence for its unique, highly symmetrical structure.

Due to the molecule's C2h symmetry, the number of unique signals in the NMR spectra is simplified. In the ¹H NMR spectrum, two distinct signals are expected: one for the four equivalent aromatic protons (H-2, H-3, H-6, H-7) and one for the twelve equivalent methyl protons. The aromatic protons would appear as a singlet, and the methyl protons would also appear as a singlet, with an integration ratio of 1:3, respectively.

The ¹³C NMR spectrum is similarly simplified by the molecule's symmetry. It is expected to show only three signals for the fourteen carbon atoms: one for the four equivalent methyl carbons, one for the four equivalent aromatic carbons bearing a proton (C-2, C-3, C-6, C-7), and one for the six equivalent quaternary carbons (C-1, C-4, C-5, C-8, C-9, C-10). The specific chemical shifts are influenced by the electronic environment and the significant steric strain between the peri-methyl groups.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

| ¹H | ~7.0-7.5 | Singlet | Aromatic protons (H-2, H-3, H-6, H-7) are chemically and magnetically equivalent. |

| ¹H | ~2.5-3.0 | Singlet | Methyl protons (at C-1, C-4, C-5, C-8) are all equivalent due to symmetry. |

| ¹³C | ~130-140 | Quaternary | Substituted aromatic carbons (C-1, C-4, C-5, C-8) and bridgehead carbons (C-9, C-10). |

| ¹³C | ~120-130 | CH | Unsubstituted aromatic carbons (C-2, C-3, C-6, C-7). |

| ¹³C | ~20-25 | CH₃ | Methyl carbons. |

Chemical Shift Tensors and Their Interpretation in Aromatic Systems

While solution-state NMR provides isotropic chemical shifts averaged over all molecular orientations, the chemical shift is fundamentally an anisotropic property, described by a second-rank tensor. This tensor reflects the three-dimensional electronic shielding around a nucleus and is sensitive to the orientation of the molecule within the external magnetic field. In solid-state NMR, where molecular tumbling is restricted, the principal components of the chemical shift tensor can be determined.

For aromatic systems like this compound, the chemical shift tensor provides profound insight into the local electronic structure. The severe steric repulsion between the peri-methyl groups at the 1,8 and 4,5 positions causes significant distortion of the naphthalene ring from planarity. This out-of-plane distortion directly influences the electronic environment and, consequently, the components of the chemical shift tensor for the aromatic carbons. Analysis of these tensors, often aided by quantum mechanical calculations, can quantify the degree of ring puckering and strain, offering a more detailed structural picture than isotropic shifts alone.

Dynamic NMR Studies of Restricted Rotation and Conformational Dynamics

The steric clash between the peri-positioned methyl groups in this compound makes it an ideal candidate for dynamic NMR (DNMR) studies. At room temperature, the rotation of the methyl groups around the C(sp²)-C(sp³) bond might be fast on the NMR timescale, resulting in a single, time-averaged signal for the twelve methyl protons.

However, as the temperature is lowered, the rate of this rotation can be slowed sufficiently to become observable on the NMR timescale. If the barrier to rotation is high enough, the single peak for the methyl protons would decoalesce and split into multiple signals, representing the different environments of the protons in the "frozen" conformers. By analyzing the line shape changes of the NMR signals over a range of temperatures, it is possible to calculate the activation energy (ΔG‡) for the restricted rotation of the methyl groups. These studies quantify the steric strain and provide valuable data on the molecule's conformational flexibility and the energy barriers separating different rotational conformers.

Ultraviolet-Visible (UV/Vis) Spectroscopy and Electronic Transitions

UV/Vis spectroscopy probes the electronic transitions

Theoretical and Computational Chemistry Studies of 1,4,5,8 Tetramethylnaphthalene

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations have been instrumental in elucidating the electronic nature of 1,4,5,8-tetramethylnaphthalene. These methods provide insights into the molecule's geometry, orbital energies, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a powerful computational method used to predict the geometry and energy of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, are used to determine the most stable three-dimensional arrangement of its atoms.

Due to the significant steric hindrance between the peri-positioned methyl groups (at the 1,8 and 4,5 positions), the naphthalene (B1677914) core is expected to exhibit notable distortions from planarity. Experimental data from X-ray crystallography has shown that while the carbon skeleton of 1,8-dimethylnaphthalene (B165263) is planar, octamethylnaphthalene is severely distorted. researchgate.net In the case of this compound, crystallographic studies have revealed that the carbon framework remains largely planar, with the steric strain being accommodated primarily through in-plane distortions of bond angles and lengths. researchgate.net

Computational studies on similar peri-substituted naphthalenes have shown that DFT methods can accurately reproduce experimentally determined structures. acs.org These calculations can quantify the extent of these distortions, such as the splaying of the C-C-C angles at the points of substitution and the elongation of the bonds within the naphthalene nucleus to alleviate the repulsive forces between the methyl groups.

Table 1: Selected Experimental Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.962(3) |

| b (Å) | 5.205(1) |

| c (Å) | 12.922(4) |

| β (°) | 104.98(2) |

| Volume (ų) | 517.3(2) |

| Z | 2 |

| Source: Shiner et al., 1984 researchgate.net |

Molecular Orbital Theory and Reactivity Indices (e.g., Electron Density, Frontier Orbitals, Superdelocalizability, Localization Energy)

Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. nih.gov

Reactivity indices, such as electron density, can be calculated to predict the most likely sites for chemical reactions. In this compound, the electron density is expected to be highest on the naphthalene ring, particularly at the unsubstituted β-positions, making them potential sites for electrophilic substitution. The steric bulk of the methyl groups, however, would also play a significant role in directing the approach of reagents.

Ab Initio Calculations of Spectroscopic Parameters (e.g., Chemical Shift Tensors)

Ab initio methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are employed to calculate spectroscopic parameters like NMR chemical shift tensors. nih.govresearchgate.net These calculations provide a detailed picture of the electronic environment around each nucleus. The chemical shift tensor is a three-dimensional quantity that describes the magnetic shielding of a nucleus, and its principal components are sensitive to the local molecular structure. nih.govnih.gov

Thermochemical Properties and Strain Energy Analysis

The steric strain in this compound has a significant impact on its thermochemical properties, particularly its enthalpy of formation.

Computational Determination of Enthalpies of Formation

The enthalpy of formation of a molecule can be calculated using high-level ab initio or DFT methods. These calculations typically involve computing the total atomization energy of the molecule and then using known enthalpies of formation of the constituent atoms to derive the molecular enthalpy of formation. For strained molecules like this compound, it is crucial to employ computational methods that can accurately account for the energetic cost of steric repulsion.

The strain energy can be estimated computationally by comparing the calculated enthalpy of formation of the strained molecule with that of a hypothetical, strain-free reference compound. This provides a quantitative measure of the destabilization due to steric hindrance.

Calorimetric Studies and Experimental Validation of Thermochemistry

Experimental determination of the enthalpy of combustion through calorimetry is a primary method for obtaining the standard enthalpy of formation of organic compounds. For this compound, the experimental enthalpy of combustion has been used to derive its standard enthalpy of formation in the solid state.

A study by Shiner et al. reported a peri strain energy of approximately 63 kJ/mol for this compound, derived from its enthalpy of combustion. researchgate.net This value highlights the significant destabilization of the molecule due to the repulsive interactions between the two pairs of peri-methyl groups.

Table 2: Experimental Thermochemical Data for this compound

| Property | Value (kJ/mol) | State |

| Standard Molar Enthalpy of Formation | 1.9 ± 3.4 | solid |

| Standard Molar Enthalpy of Sublimation | 90.4 ± 1.3 | |

| Standard Molar Enthalpy of Formation | 92.3 ± 3.6 | gas |

| Source: NIST Chemistry WebBook nist.govnist.gov |

Quantification of Peri-Strain Energy in this compound

The positioning of substituents at the peri positions (1,8 and 4,5) of the naphthalene core leads to significant steric repulsion, a phenomenon termed peri-strain. This strain is a direct consequence of the non-bonded interactions between the substituents, which are forced into close proximity by the rigid naphthalene framework. In this compound, there are two pairs of interacting methyl groups, leading to substantial strain energy.

Early experimental work involving enthalpy of combustion measurements provided a quantitative insight into this strain. The peri-strain energy in this compound has been estimated to be approximately 63 kJ mol⁻¹. This value is more than double the strain energy of about 25 kJ mol⁻¹ found in 1,8-dimethylnaphthalene, illustrating the additive and significant energetic cost of multiple peri-interactions. This steric strain is a driving force for the structural distortions observed in the molecule.

Aromaticity Assessment and Electron Delocalization Studies

The geometric distortions induced by peri-strain have a direct impact on the aromaticity of the naphthalene system. Aromaticity is a key concept in chemistry, and its quantification provides valuable information about the stability and electronic structure of a molecule.

One of the most widely used geometric descriptors of aromaticity is the Harmonic Oscillator Model of Aromaticity (HOMA) index. The HOMA index is based on the deviation of bond lengths in a given ring from the optimal bond lengths found in a fully aromatic reference molecule, providing a value between 0 (non-aromatic) and 1 (fully aromatic).

While no direct calculation of the HOMA index for this compound is readily available in the literature, the crystal structure data reveals the bond lengths necessary for such a calculation. The structure shows a naphthalene skeleton that is nearly planar, with the methyl groups displaced above and below the ring plane to alleviate steric strain. The carbon-carbon bond lengths within the naphthalene core are altered by the strain, which would be reflected in the HOMA index. For instance, studies on other peri-substituted naphthalenes have shown that increased strain and deviation from planarity can lead to a decrease in the HOMA value, indicating a loss of aromaticity. nih.gov The significant peri-strain in this compound suggests that it likely experiences a degree of aromaticity reduction due to these structural distortions.

The methyl groups in this compound influence the aromaticity and π-electron delocalization of the naphthalene core through both steric and electronic effects. Electronically, methyl groups are weakly electron-donating through hyperconjugation. This can subtly alter the electron density within the π-system. nih.gov

Simulation of Reaction Pathways and Transition States for this compound Transformations

Despite the interesting structural and electronic features of this compound, a review of the current scientific literature reveals a lack of specific computational studies on its reaction pathways and transition states. Theoretical investigations into the transformations of this molecule, such as electrophilic substitution or oxidation, would provide valuable insights into how the significant peri-strain and altered aromaticity affect its reactivity. Such studies could elucidate the energy barriers for different reaction mechanisms and predict the most likely products, contributing to a more complete understanding of this strained aromatic hydrocarbon.

Derivatives and Functional Materials Research Based on 1,4,5,8 Tetramethylnaphthalene

Synthesis and Characterization of Substituted 1,4,5,8-Tetramethylnaphthalene Derivatives

The this compound core serves as a fundamental building block for a variety of functional organic materials. Its rigid aromatic structure and the reactivity of its peri-methyl groups allow for the synthesis of diverse derivatives with tailored electronic and steric properties. Research into these derivatives is driven by their potential applications in materials science, particularly in the field of organic electronics.

Halogenated Derivatives and Their Influence on Steric and Electronic Effects

Halogenation is a well-established strategy for modulating the properties of organic semiconductors. Introducing halogens, especially fluorine, to an aromatic core can significantly lower the molecule's frontier molecular orbital energy levels (HOMO and LUMO). This effect is particularly useful in the design of n-type semiconductor materials, which transport negative charges (electrons).

While direct halogenation of this compound is not widely reported, the effects of halogenation on the broader naphthalene (B1677914) core system are extensively studied. For instance, fluorination of the naphthalene diimide (NDI) backbone, a key derivative class, has been shown to be a viable route to creating robust n-type materials. researchgate.net The position of the halogen atom on the molecular backbone can fine-tune the charge transport behavior. researchgate.net In one study, different substitution patterns of fluorine on a phenyl group attached to an NDI core resulted in materials that behaved as either n-channel or ambipolar transistors. researchgate.net The introduction of halogens like chlorine, bromine, and iodine can also slightly decrease the bandgap of conjugated compounds. researchgate.net This ability to tune electronic properties through halogenation makes it a critical tool in the development of naphthalene-based functional materials.

Ethynyl-Substituted Derivatives and Resulting Structural Distortions

The introduction of bulky substituents at the peri-positions (1, 4, 5, and 8) of the naphthalene core induces significant steric strain, leading to fascinating structural distortions. The synthesis of 1,4,5,8-tetraethynylnaphthalene derivatives has been accomplished, providing insight into how the naphthalene skeleton accommodates severe steric repulsion. rsc.org

X-ray crystallographic analysis of these derivatives reveals that the molecule adopts a distorted structure to relieve this strain. Three primary modes of distortion have been identified:

Expansion of substituents: The ethynyl (B1212043) groups are pushed away from each other. rsc.org

Twisting of the naphthalene skeleton: The aromatic core itself twists out of planarity. rsc.org

Bending of the acetylene (B1199291) units: The C-C triple bonds of the ethynyl groups bend. rsc.org

These distortions are a direct consequence of the steric hindrance between the peri-substituents, demonstrating the flexibility of the naphthalene core under strain.

| Distortion Mode | Description | Reference |

| Substituent Expansion | The four ethynyl groups are splayed outwards to increase the distance between them. | rsc.org |

| Naphthalene Skeleton Twist | The two benzene (B151609) rings of the naphthalene core twist relative to each other, breaking the planarity of the aromatic system. | rsc.org |

| Acetylene Bending | The normally linear C≡C-H units of the ethynyl groups are bent to avoid clashing. | rsc.org |

Amino-Substituted Derivatives and Advanced Chemical Properties

Amino-substitution on the naphthalene core is another important route to functional materials, particularly for applications involving fluorescence and sensing. nih.gov While typically synthesized from precursors like 4-chloro-1,8-naphthalic anhydride (B1165640) rather than directly from this compound, these derivatives illustrate the advanced properties achievable by functionalizing the naphthalene system. nih.gov

The synthesis of 4-amino-1,8-naphthalimides often proceeds in two steps. First, an anhydride precursor is condensed with an amine. Second, a nucleophilic substitution reaction is carried out where a chlorine atom at the 4-position is replaced by a primary or secondary amine. nih.gov

The introduction of an amino group at the C-4 position has a profound effect on the photophysical properties of the naphthalimide system. Unlike their halogenated or alkoxy-substituted counterparts which are often colorless and exhibit blue fluorescence, 4-amino-1,8-naphthalimides are typically yellow and display strong green fluorescence with high quantum yields. nih.gov This makes them valuable as fluorescent dyes, molecular probes, and sensors. nih.gov

Advanced Materials Applications and Precursor Development (Research-oriented)

The derivatives of this compound are not merely chemical curiosities; they are precursors to a class of high-performance materials with significant applications in organic electronics.

Organic Electronics and Semiconductor Precursors

The rigid and planar π-conjugated system of the naphthalene core makes it an ideal candidate for building organic semiconductors. These materials are essential for creating next-generation electronic devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.gov

One of the most important classes of materials derived from the 1,4,5,8-naphthalene scaffold is the naphthalene diimides (NDIs). These are synthesized from 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA), which can be produced through the oxidation of this compound. nih.govgoogle.com

NDIs are renowned as high-performance n-type organic semiconductors. researchgate.net Their properties are highly attractive for electronic applications:

Low-Lying LUMO Levels: This facilitates the injection and transport of electrons, which is the defining characteristic of n-type semiconductors. nih.gov

High Electron Mobility: Well-ordered NDI-based thin films can exhibit excellent charge transport, with some derivatives achieving electron mobilities as high as 3.5 cm² V⁻¹ s⁻¹. researchgate.net

Environmental Stability: NDIs, particularly fluorinated versions, show good stability when operating in air. researchgate.netnih.gov

Strong Aggregation: The planar NDI core has a strong tendency to self-assemble via π-π stacking, which is crucial for efficient charge transport in the solid state. rsc.orgresearchgate.net

These properties have led to the successful use of NDIs in a variety of electronic devices. Solution-processed thin films of NDI derivatives have been used to fabricate n-channel transistors that operate efficiently in air. researchgate.net Furthermore, NDI-based copolymers are among the most popular high-mobility n-type polymers used in both OFETs and as non-fullerene acceptors in organic solar cells. nih.gov Research has also shown that the morphology and charge transport properties of these polymers can be tuned through strategies like molecular encapsulation, which involves threading the polymer backbone through macrocycles. nih.gov

| NDI Derivative Type | Key Features | Applications | References |

| Core NDI | Planar structure, strong π-stacking, n-type behavior. | Model compounds for organic superlattices. | rsc.orgresearchgate.net |

| Fluorinated NDIs | Lowered LUMO levels, enhanced stability, high electron mobility. | Air-stable n-channel transistors, flexible semiconducting films. | researchgate.netnih.gov |

| NDI Copolymers | High charge mobility, tunable properties through chemical design. | High-performance OFETs, non-fullerene acceptors in OPVs. | nih.gov |

Precursors for Graphene Nanoribbons (GNRs) and Nonplanar Aromatic Hydrocarbons

While the direct synthesis of graphene nanoribbons (GNRs) from this compound is not a primary route, its structural motifs are highly relevant to the synthesis of complex, nonplanar polycyclic aromatic hydrocarbons (PAHs). The significant steric repulsion between the methyl groups in the 1,8- and 4,5-positions forces the naphthalene skeleton into a distorted, non-planar conformation. researchgate.net This inherent strain is a key feature that can be exploited in the synthesis of other bent or twisted aromatic systems. researchgate.net

Fluorescence studies and enthalpy of combustion measurements have confirmed the non-planar nature of the this compound skeleton, with a peri strain energy estimated to be around 63 kJ mol⁻¹. researchgate.net This contrasts with 1,8-dimethylnaphthalene (B165263), where the carbon skeleton remains planar. researchgate.net The design of nonplanar aromatic compounds is a significant area of research, and strategies for creating bent pyrene (B120774) systems, for example, often involve the generation of strained intermediates like [2.2]metacyclophane-1,9-dienes which then undergo valence isomerization. researchgate.net Functionalized derivatives of this compound can serve as the foundational "molecular plates" in the assembly of these complex, strained precursors for larger nonplanar aromatic systems. researchgate.net

| Research Area | Role of this compound | Key Structural Feature |

| Nonplanar Aromatic Hydrocarbons | Foundational building block or precursor. | Inherent steric strain from peri-methyl groups causing a distorted, non-planar core. researchgate.net |

| Graphene Nanoribbons (GNRs) | Serves as a model for strained aromatic units that can be incorporated into larger, complex structures. | The rigid, tetrasubstituted naphthalene core provides a defined structural element. |

Host-Guest Chemistry and Supramolecular Assemblies

The rigid and electronically distinct structure of the this compound core makes it an intriguing component for the construction of host-guest systems and other supramolecular assemblies.

Molecular recognition in host-guest chemistry is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic effects, and π-π stacking. nih.govdntb.gov.ua For hosts containing aromatic cavities, the complexation of polycyclic aromatic hydrocarbon (PAH) guests is significantly influenced by the guest's π-electron count and its geometric adaptability. nih.gov

The naphthalene core of this compound can participate in π-π interactions with suitable guest molecules. However, the four peri-methyl groups introduce a critical element of steric hindrance and shape selectivity. These groups act as "gatekeepers" to the π-surface, meaning that only guests with a complementary shape and size can approach closely enough for effective binding. This allows for a high degree of molecular recognition, where the host system can differentiate between potential guests based on their three-dimensional structure. In studies with cyclophane hosts, the binding affinity for PAH guests depends not only on the number of π-electrons but also on the guest's ability to bend or adapt to the host's cavity. nih.gov

Cyclophanes are compounds that feature an aromatic ring bridged by an aliphatic chain. wikipedia.org More complex structures with multiple bridges can form cage-like compounds. wikipedia.org These molecules are well-studied examples of strained organic compounds. wikipedia.org

Zeolites are microporous crystalline aluminosilicates whose well-defined channel and cavity structures enable shape-selective catalysis. The methylation and isomerization of naphthalene and its derivatives are important industrial processes often carried out using zeolite catalysts like ZSM-5 and Beta zeolite. researchgate.netnih.gov

When a molecule like this compound enters the confined environment of a zeolite pore, its interactions are governed by its size and shape relative to the dimensions of the channel.

Shape Selectivity: The bulky nature of this compound would restrict its entry into smaller-pore zeolites. In larger-pore zeolites, its orientation and diffusion would be constrained, influencing which of its reactive sites are accessible to the active sites of the catalyst.

Catalytic Transformation: Within the acidic environment of a zeolite, this compound could potentially undergo isomerization (migration of methyl groups) or transalkylation (transfer of methyl groups to another aromatic molecule). The product distribution would be highly dependent on the "transition-state selectivity" imposed by the zeolite framework, favoring the formation of isomers that fit optimally within the pores. Studies on 1-methylnaphthalene (B46632) isomerization show that reaction conditions and the choice of zeolite framework are crucial for controlling product selectivity. nih.gov

Precursors for Polycyclic Aromatic Hydrocarbons (e.g., Pyrenes, Dioxapyrenes)

The synthesis of complex PAHs, particularly those with nonplanar structures, often relies on the strategic assembly of smaller, functionalized aromatic units. This compound serves as a valuable precursor in this context due to its rigid framework and inherent strain. researchgate.net

A successful strategy for creating nonplanar pyrene systems involves a multi-step process that begins with the tethering of two aromatic units to form a dithiametacyclophane. researchgate.net This intermediate is then converted into a [2.2]metacyclophane-1,9-diene, which, upon a valence isomerization reaction, yields the target pyrene system. researchgate.net A key advantage of this approach is that the pyrene unit is generated directly in its nonplanar conformation. researchgate.net A functionalized derivative of this compound could be employed as one of the initial aromatic "plates," with its steric bulk and substitution pattern directing the subsequent cyclization and isomerization steps to form unique and highly strained pyrenophane structures.

Charge Transfer Complexes in Fundamental Materials Science

Charge-transfer (CT) complexes are formed between an electron-donating molecule and an electron-accepting molecule. These complexes exhibit new electronic absorption bands, known as CT bands, which are not present in the spectra of the individual components. rsc.orgrsc.org

The this compound molecule is an excellent electron donor. The four methyl groups are electron-releasing, increasing the electron density of the naphthalene π-system and lowering its ionization potential. When combined with a strong electron acceptor, such as a naphthalene diimide (NDI) derivative, it can form a ground-state CT complex. rsc.orgrsc.org

In such a complex, the electron-rich this compound (donor) and the electron-poor NDI (acceptor) would stack in an alternating fashion, allowing for orbital overlap. The interaction leads to a partial transfer of electron density from the donor to the acceptor, resulting in unique optical and electronic properties. The study of these complexes is fundamental to materials science, as the CT interaction is a key principle in the design of organic semiconductors, conductors, and materials for nonlinear optics.

| Application | Role of this compound | Interacting Partner (Example) | Key Interaction |

| Charge Transfer Complexes | Electron-rich donor. | Naphthalene diimide (NDI). rsc.orgrsc.org | Partial electron transfer from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. |

Advanced Analytical Methodologies Utilized in 1,4,5,8 Tetramethylnaphthalene Research

High-Resolution Chromatography Techniques (e.g., HPLC, GC) for Purity Assessment and Isomer Analysis

High-resolution chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable for the purification and purity assessment of 1,4,5,8-tetramethylnaphthalene. The synthesis of this compound can potentially yield isomeric impurities, making the high resolving power of these methods essential.

Gas chromatography, often coupled with mass spectrometry (GC-MS), is a primary tool for the analysis of this compound. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, indicating its amenability to this technique. nih.gov The separation of tetramethylnaphthalene isomers, which have very similar boiling points, can be challenging and often requires high-efficiency capillary columns. vurup.sk For instance, the separation of various methylnaphthalene and dimethylnaphthalene isomers has been successfully achieved using specialized capillary columns, demonstrating the potential for resolving complex isomeric mixtures. While specific methods for this compound are not extensively detailed in the literature, the general principles of using long capillary columns with selective stationary phases would be applicable. vurup.sk The choice of stationary phase is critical, with non-polar phases being a common starting point for hydrocarbon analysis. vurup.sk Preparative GC has also been employed to isolate isomers of substituted benzenes for further spectroscopic characterization, a technique that would be valuable in obtaining pure samples of this compound and its isomers. nih.gov

HPLC is another powerful technique for the separation and purity verification of naphthalene (B1677914) derivatives. For non-volatile or thermally labile derivatives, HPLC offers a significant advantage. The separation of chloromethylnaphthalene isomers has been demonstrated using a C18 stationary phase with a methanol-water mobile phase, highlighting the utility of reversed-phase HPLC for isomer separation in this class of compounds. scirp.org The development of a validated GC method for related substances in a ketal compound underscores the importance of such methods in quality control during synthesis. scirp.org

The following table outlines the typical parameters for GC-MS analysis of aromatic hydrocarbons like this compound, based on general knowledge and data from public repositories. nih.gov

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | Capillary Column (e.g., DB-5ms, HP-5ms) |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250-280 °C |

| Oven Temperature Program | Initial temp. 50-100 °C, ramp to 250-300 °C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

Advanced Spectroscopic Techniques for Detailed Material Characterization

Beyond basic structural confirmation, advanced spectroscopic methods provide deeper insights into the electronic structure, molecular dynamics, and material properties of this compound.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy has been employed to study molecular motions in peri-substituted naphthalenes, including this compound. These studies utilize the temperature dependence of ¹H spin-lattice relaxation times and high-resolution solid-state ¹³C NMR spectra to investigate the rotational barriers of the methyl groups. Such analyses provide valuable information on the steric interactions and the dynamic behavior of the molecule in the solid state. The sensitivity of NMR chemical shifts to small changes in molecular structure can even be used to refine structural parameters obtained from diffraction methods. nih.gov

Mass Spectrometry (MS) , particularly with detailed fragmentation analysis, offers insights into the stability and bonding of the molecule. The electron ionization mass spectrum of this compound shows a prominent molecular ion peak, which is characteristic of aromatic compounds due to their stable structures. libretexts.org Analysis of the fragmentation patterns can help to understand the pathways of decomposition and the relative strengths of different bonds within the molecule. For aromatic hydrocarbons, fragmentation often involves the loss of methyl groups and rearrangements of the aromatic core. libretexts.org

Electrochemistry and Generation of Radical Ions for Fundamental Chemical Studies

The study of the electrochemical behavior of this compound and the generation of its radical ions provide fundamental information about its electronic properties and reactivity. The formation of the this compound dication and its related radical cations has been a subject of interest in physical organic chemistry. acs.org These studies often involve the use of strong oxidizing agents or electrochemical methods like cyclic voltammetry to generate the charged species. acs.orgrsc.orgrsc.org

Cyclic voltammetry is a powerful technique to determine the oxidation and reduction potentials of a molecule, providing insights into the energies of its frontier molecular orbitals. jecst.org By studying the electrochemical behavior, one can understand the ease with which this compound can donate or accept electrons, a key aspect of its chemical reactivity. The reversibility of the redox processes can also be assessed, giving information about the stability of the generated radical ions. jecst.org

Crystallographic Techniques for Analyzing Supramolecular Structures and Molecular Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state, including the arrangement of molecules in the crystal lattice. A detailed crystal structure analysis of this compound has been reported, providing valuable data on its molecular geometry and packing. researchgate.net

Due to the significant steric repulsion between the peri-methyl groups, the naphthalene core is distorted from perfect planarity. researchgate.net The crystallographic data reveal the extent of these distortions, including changes in bond lengths and angles, as the molecule seeks to relieve this strain. researchgate.net The analysis of the crystal packing shows how these distorted molecules arrange themselves to maximize van der Waals interactions and achieve a stable solid-state structure. researchgate.net These intermolecular interactions are crucial in determining the physical properties of the material, such as its melting point and solubility. rsc.org The study of supramolecular reactivity of related naphthalene derivatives, such as naphthalene-1,4,5,8-tetracarboxylic acid, with metal ions to form coordination polymers further highlights the potential for these systems to engage in complex supramolecular assemblies. rsc.org

The following table summarizes the key crystallographic data for this compound. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₆ |

| Molecular Weight | 184.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.962(3) |

| b (Å) | 5.205(1) |

| c (Å) | 12.922(4) |

| β (°) | 104.98(2) |

| Volume (ų) | 517.3(2) |

| Z (molecules per unit cell) | 2 |

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Methylnaphthalene |

| Dimethylnaphthalene |

| Chloromethylnaphthalene |

| Naphthalene-1,4,5,8-tetracarboxylic acid |

Future Directions and Emerging Research Avenues for 1,4,5,8 Tetramethylnaphthalene

Development of Green and Sustainable Synthesis Routes for 1,4,5,8-Tetramethylnaphthalene

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. For this compound, future research will likely focus on developing synthesis methods that minimize waste, reduce energy consumption, and utilize renewable resources. While specific green synthesis routes for this compound are not yet widely reported, general strategies for polycyclic aromatic hydrocarbons (PAHs) can be adapted. These include exploring catalytic systems that operate under milder conditions, such as lower temperatures and pressures, and employing alternative energy sources like microwave or ultrasonic irradiation to enhance reaction efficiency.

The principles of green chemistry, such as atom economy and the use of less hazardous chemical syntheses, will guide these efforts. For instance, researchers are investigating the use of photocatalytic methods for the degradation and potential synthesis of PAHs, which could offer a more sustainable alternative to traditional methods. frontiersin.org The development of syntheses that avoid harsh reagents and minimize purification steps will be crucial for the large-scale, sustainable production of this compound and its derivatives.

Exploration of Novel Functionalization Strategies for Tailored Properties and Advanced Materials

The functionalization of the this compound core is a key area for future exploration, enabling the fine-tuning of its electronic, optical, and physical properties for specific applications. Introducing various functional groups onto the naphthalene (B1677914) skeleton can significantly alter its characteristics. For example, the synthesis of 1,4,5,8-tetraethynylnaphthalene derivatives has been reported, demonstrating how the introduction of acetylene (B1199291) units can induce structural distortions to alleviate steric strain. nih.govrsc.org

Future research will likely delve into a wider array of functionalization reactions. This could include the introduction of electron-donating or electron-withdrawing groups to modulate the molecule's HOMO and LUMO energy levels, which is critical for applications in organic electronics. mdpi.com The development of core-substituted naphthalene-diimides (cNDIs) from related naphthalene derivatives has already shown promise in creating versatile scaffolds for supramolecular assemblies and functional materials. researchgate.net Applying similar strategies to this compound could lead to novel materials with tailored optoelectronic properties.

| Functionalization Strategy | Potential Impact on Properties | Example from Related Naphthalene Systems |

| Introduction of Acetylene Units | Induces structural distortion, alters packing | Synthesis of 1,4,5,8-tetraethynylnaphthalene derivatives nih.govrsc.org |

| Core Substitution with Heteroatoms | Modifies electronic and redox properties | Development of core-substituted naphthalene-diimides (cNDIs) researchgate.net |

| Addition of Electron-Donating/Withdrawing Groups | Tunes HOMO/LUMO levels for organic electronics | Naphthalene-based Schiff base complexes for color-tunable applications mdpi.com |

Advanced Computational Modeling for Predictive Materials Design and Molecular Engineering

Computational modeling is an increasingly indispensable tool for predicting the properties of new materials and guiding synthetic efforts. For this compound, advanced computational techniques can provide deep insights into its molecular structure, electronic properties, and potential for various applications. acs.org Theoretical investigations can predict how different functional groups will affect the molecule's geometry and electronic structure, thereby enabling the rational design of derivatives with desired characteristics. ijpsjournal.comnih.gov

Molecular dynamics simulations can be employed to understand the behavior of this compound in different environments, such as in solution or within a solid-state lattice. nih.govrsc.org These simulations can predict crystal packing, which is crucial for charge transport in organic semiconductors, and can also shed light on the dynamics of molecular motion. acs.org For instance, computational studies on naphthalene and its derivatives have been used to predict crystal shapes and understand the complex interplay of intermolecular forces. rsc.org Such in-silico studies can significantly accelerate the discovery of new materials based on the this compound framework by prioritizing synthetic targets with the most promising properties. ijpsjournal.com

Integration of this compound into Hybrid Organic-Inorganic Materials

The creation of hybrid organic-inorganic materials offers a powerful strategy for combining the desirable properties of both material classes. Integrating this compound into such hybrids could lead to materials with novel functionalities. For example, naphthalene-based ligands have been incorporated into metal-organic frameworks (MOFs) and other coordination polymers, resulting in materials with interesting photophysical and electronic properties. rsc.orgresearchgate.net

Future research could explore the use of functionalized this compound derivatives as organic linkers in the synthesis of new MOFs or as components in hybrid perovskites. rsc.org The bulky and rigid nature of the this compound core could lead to unique network topologies and pore environments in MOFs. In hybrid perovskites, the organic cation plays a crucial role in determining the dimensionality and electronic properties of the material. rsc.org The specific geometry of this compound could be leveraged to create novel low-dimensional perovskite structures with tailored optoelectronic characteristics. The interaction between the organic naphthalene component and the inorganic framework can lead to emergent properties, such as enhanced thermal stability or tunable light emission. pku.edu.cn

| Hybrid Material Type | Potential Role of this compound | Potential Properties and Applications |

| Metal-Organic Frameworks (MOFs) | Organic linker | Gas storage, catalysis, sensing |

| Hybrid Perovskites | Organic cation | Light-emitting diodes (LEDs), photovoltaics |

| Organic-Inorganic Nanocomposites | Dispersed organic phase | Enhanced mechanical and thermal properties |

Unraveling Complex Reaction Dynamics and Transient Intermediates in Naphthalene Systems

A fundamental understanding of reaction mechanisms is crucial for controlling chemical transformations and designing efficient synthetic routes. For naphthalene and its derivatives, the study of reaction dynamics and the characterization of transient intermediates remain active areas of research. While naphthalene is known to undergo electrophilic substitution, the presence of four methyl groups in this compound introduces steric and electronic effects that can influence reactivity and regioselectivity. libretexts.orgyoutube.comcutm.ac.in

Future research will likely employ a combination of advanced spectroscopic techniques and computational methods to elucidate the intricate details of reactions involving this compound. Time-resolved spectroscopy can be used to observe short-lived intermediates, while quantum chemical calculations can map out reaction pathways and transition states. osti.gov Understanding the formation and fate of radical ions and other reactive species will be key to optimizing existing reactions and discovering new transformations. For example, molecular dynamics simulations have been used to study the transient rotator phase of naphthalene, providing insights into its melting behavior. nih.gov Similar studies on this compound could reveal important details about its phase transitions and solid-state reactivity.

Q & A

Q. What are the established synthetic routes for 1,4,5,8-Tetramethylnaphthalene, and how do reaction conditions influence yield?

A four-step synthesis starting from commercially available 1,4,5,8-naphthalenetetracarboxylic acid is a common method . Key factors include:

- Precursor purification : Sublimation of intermediates (e.g., naphthalenetetracarboxylic dianhydride) improves purity, critical for subsequent methylation steps .

- Methylation efficiency : Alkylation agents (e.g., methyl halides) and catalysts (e.g., Lewis acids) must be optimized to avoid over-methylation or side reactions.

- Temperature control : Exothermic reactions during methylation require precise thermal management to prevent decomposition .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological approaches include:

- Spectroscopy : H NMR and C NMR confirm methyl group positions and aromaticity. FT-IR identifies functional groups in intermediates (e.g., anhydrides or esters) .

- Chromatography : Gas chromatography (GC) with non-polar columns (e.g., Lee’s RI column) resolves isomers and assesses purity .

- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and phase transitions, critical for applications in materials science .

Q. What are the key physical properties of this compound relevant to its use in lubricants?

Studies on analogous compounds (e.g., naphthalene tetracarboxylate esters) reveal:

- Viscosity : Higher kinematic viscosity (KV) at 40°C and 100°C compared to commercial lubricants like dioctyl sebacate (DOS) .

- Viscosity Index (VI) : Enhanced VI values (see Table 1) suggest superior performance under temperature variations .

Table 1 : Comparative viscosity properties of naphthalene derivatives

| Compound | KV at 40°C (cSt) | KV at 100°C (cSt) | VI |

|---|---|---|---|

| 1,4,5,8-4Cn | 68.2 | 12.4 | 198 |

| DOS (reference) | 22.3 | 5.1 | 156 |

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data on electronic properties?

Density-functional theory (DFT) calculations, such as the Colle-Salvetti correlation-energy formula, model electron density and kinetic energy to predict molecular stability and reactivity . For example:

- Electron density maps : Identify regions of high electron density in the naphthalene core, explaining preferential reaction sites (e.g., electrophilic substitution at methyl-substituted positions).

- Kinetic energy analysis : Validate experimental observations of steric hindrance between methyl groups .

Q. What strategies address discrepancies in toxicological data for methyl-substituted naphthalenes?

Systematic screening frameworks (e.g., ATSDR’s protocol for naphthalene derivatives) provide guidance:

- Inclusion criteria : Prioritize studies with defined exposure routes (inhalation, oral) and health outcomes (hepatic, respiratory effects) .

- Confidence grading : Classify studies as high/moderate/low confidence based on experimental rigor (e.g., dose-response consistency, control groups) .

- Mechanistic studies : Use in vitro models (e.g., cytochrome P450 assays) to clarify metabolic pathways and species-specific toxicity .

Q. How does this compound function in hybrid materials, and what are its limitations?

In organic-inorganic hybrids (e.g., polyoxometalate frameworks):

- Role as a ligand : The planar naphthalene core coordinates with rare-earth ions (e.g., Tb) via carboxylate groups, enhancing photoluminescence .

- Challenges : Steric bulk from methyl groups may reduce binding efficiency. Mitigation includes using smaller substituents or flexible linkers .

Methodological Guidance for Contradictory Data

Q. When experimental results conflict with computational predictions, what steps should researchers take?

- Reassess model parameters : Verify basis sets and exchange-correlation functionals in DFT calculations. Compare with experimental crystallographic data .

- Experimental replication : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to rule out oxidation or moisture interference .

Applications in Advanced Materials

Q. What design principles optimize this compound derivatives for tribological applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。